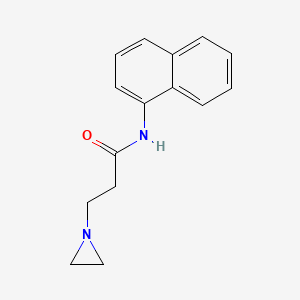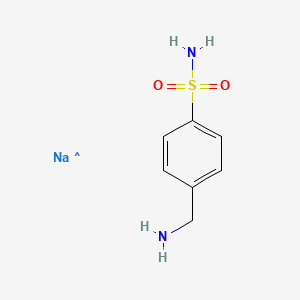
(2-chlorophenyl) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl) butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 2-chlorophenol, making it a chlorinated aromatic ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing (2-chlorophenyl) butanoate is through the esterification reaction between butanoic acid and 2-chlorophenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-chlorophenol→(2-chlorophenyl) butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chlorophenyl) butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-chlorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, such as the formation of Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents can be formed using magnesium (Mg) in dry ether.
Major Products
Hydrolysis: Butanoic acid and 2-chlorophenol.
Reduction: 2-chlorophenyl butanol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-chlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (2-chlorophenyl) butanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing butanoic acid and 2-chlorophenol. The released compounds can then interact with various molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, used in flavorings.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different odor profile.
2-chlorophenyl acetate: An ester with a similar structure but derived from acetic acid instead of butanoic acid.
Uniqueness
(2-chlorophenyl) butanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
63867-11-8 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(2-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-10(12)13-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
RPQLJCLHDBGBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



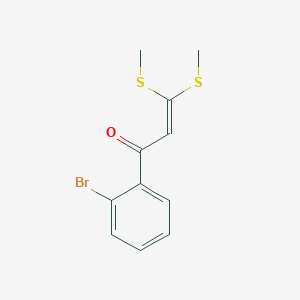

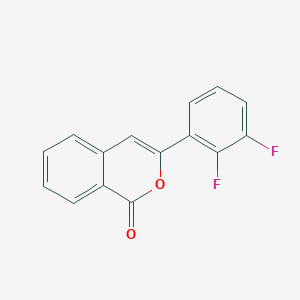
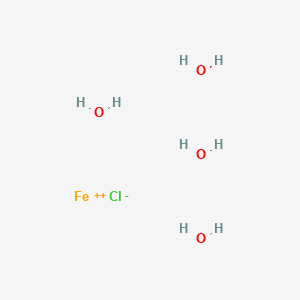
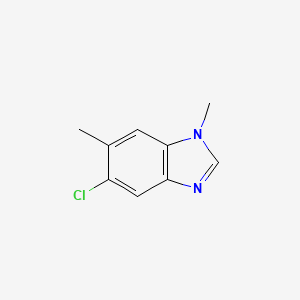
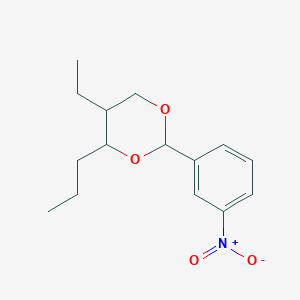
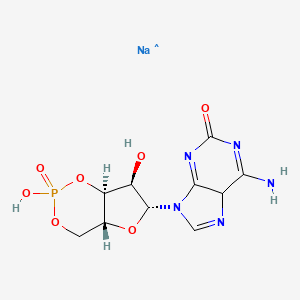
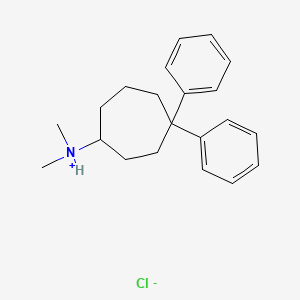
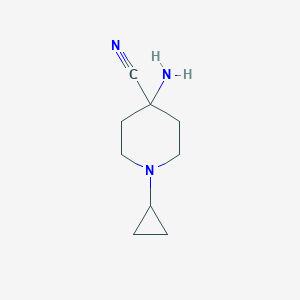
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)

